
5-amino-N-butylpyridine-3-sulfonamide
説明
5-amino-N-butylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S . It is used in various fields due to its unique properties .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied in the context of developing anti-inflammatory agents . The synthesis involves designing and creating novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonamide functional group, which forms the basis of several groups of drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .科学的研究の応用
Synthesis and Complexation
5-Amino-N-butylpyridine-3-sulfonamide derivatives play a pivotal role in the synthesis of complex compounds, especially in the complexation with metal ions like Ni(II) and Fe(II). The sulfonamide acts as a neutral ligand, facilitating the coordination of these metal ions. Such compounds are characterized through a variety of spectroscopic methods and hold potential in increasing the biological and catalytic applications in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Development of Sensitive Assays
The unique structure of sulfonamide antibiotics, including this compound derivatives, allows for the development of sensitive immunoassays like enzyme-linked immunosorbent assays (ELISAs). These assays are critical in detecting a wide range of sulfonamide antibiotic congeners, ensuring the safety and compliance of products, especially in the food industry (Adrián et al., 2009).
Electrochemical Biosensors
The compound's derivatives are also integral in the development of novel electrochemical biosensors. Such sensors are particularly effective for detecting sulfapyridine (SPy), a sulfonamide antibiotic used in veterinary medicine. The high sensitivity and specificity of these biosensors make them suitable for monitoring antibiotic residues in food products, ensuring food safety (El Alami El Hassani et al., 2017).
Medicinal Chemistry
The sulfonamide group, found in this compound, is widely recognized for its significance in medicinal chemistry. This group appears in a multitude of marketed drugs and plays a crucial role in inhibiting certain enzymes, showcasing its versatility and importance in drug design and discovery (Kalgutkar, Jones, & Sawant, 2010).
Environmental Remediation
Studies also suggest the role of sulfonamide derivatives in environmental remediation. Microorganisms can degrade sulfonamide antibiotics through unique pathways, emphasizing the potential of these compounds in addressing environmental concerns related to antibiotic resistance and persistence (Ricken et al., 2013).
作用機序
Target of Action
The primary targets of 5-amino-N-butylpyridine-3-sulfonamide, like other sulfonamides, are the enzymes carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin. As a result, the bacteria are unable to synthesize DNA, RNA, and proteins, which are necessary for their growth and multiplication .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to the inhibition of bacterial growth . This makes it effective in treating bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of the compound, which can affect its solubility and absorption .
生化学分析
Biochemical Properties
5-amino-N-butylpyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes involved in sulfonamide metabolism, potentially inhibiting or modifying their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to changes in their catalytic properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For example, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been observed to be relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to inhibit enzymes involved in the breakdown of sulfonamides, leading to changes in metabolite levels and overall metabolic balance. Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments . The distribution of this compound can be influenced by factors such as its chemical properties, the presence of specific transporters, and the overall cellular environment . These interactions can affect the localization and accumulation of the compound within different tissues and cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .
特性
IUPAC Name |
5-amino-N-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKIPRVPRBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


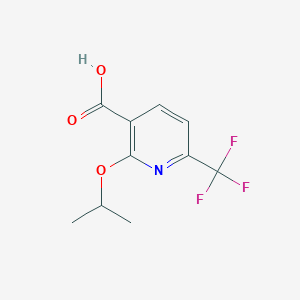
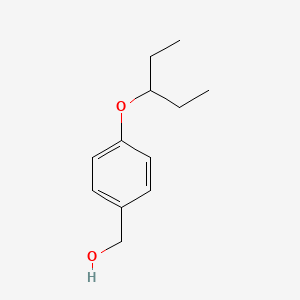
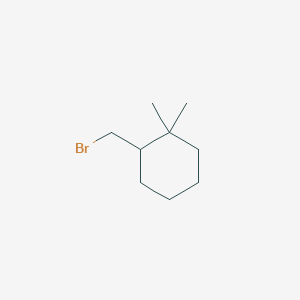
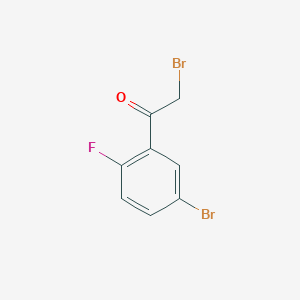

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

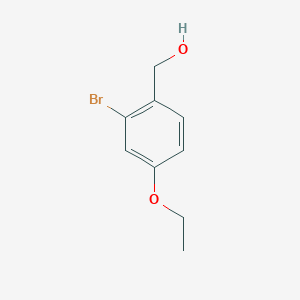
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
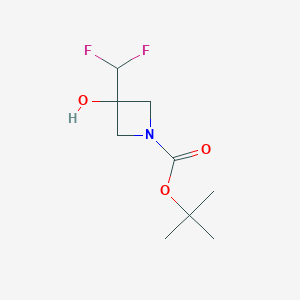
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
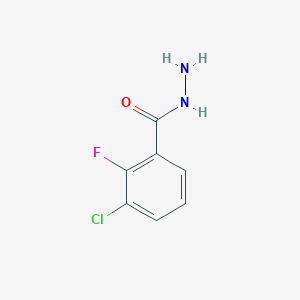
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
